2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid
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Overview
Description
2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid is an organic compound that contains a benzoselenophene ring, a sulfur atom, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid typically involves the reaction of 1-benzoselenophen-2-ylmethanethiol with a suitable propanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or selenol derivatives.
Substitution: The benzoselenophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or selenol derivatives.
Substitution: Halogenated or nitrated benzoselenophene derivatives.
Scientific Research Applications
2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Potential use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid is not well-understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfur and selenium atoms in the compound may play a role in its biological activity by interacting with thiol-containing enzymes or proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanamide
- 2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}butanoic acid
Uniqueness
2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid is unique due to the presence of both sulfur and selenium atoms in its structure, which can impart distinct chemical and biological properties
Properties
CAS No. |
61776-01-0 |
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Molecular Formula |
C12H12O2SSe |
Molecular Weight |
299.26 g/mol |
IUPAC Name |
2-(1-benzoselenophen-2-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C12H12O2SSe/c1-8(12(13)14)15-7-10-6-9-4-2-3-5-11(9)16-10/h2-6,8H,7H2,1H3,(H,13,14) |
InChI Key |
KPIUAWMAROXMOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SCC1=CC2=CC=CC=C2[Se]1 |
Origin of Product |
United States |
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